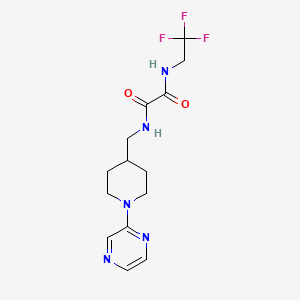

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a complex organic compound that features a pyrazine ring, a piperidine ring, and an oxalamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazine and piperidine intermediates, followed by their coupling and subsequent functionalization to introduce the oxalamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Analyse Des Réactions Chimiques

Types of Reactions

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Applications De Recherche Scientifique

Anticonvulsant and Anxiolytic Properties

Research indicates that N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide exhibits notable anticonvulsant and anxiolytic properties. These effects suggest potential utility in treating neurological disorders such as epilepsy and anxiety disorders. The mechanisms underlying these activities are still under investigation but may involve modulation of neurotransmitter systems.

Interaction with Biological Targets

The compound's structure allows it to interact with specific biological targets, potentially influencing various signaling pathways. For instance, it has been shown to modulate enzyme activity and receptor functions, which could lead to therapeutic applications in diseases where these pathways are disrupted.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxalamide linkage through condensation reactions involving appropriate amines and acid chlorides. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Pyrazine derivative + Piperidine derivative | Room temperature |

| 2 | Oxidation | Appropriate oxidizing agent | Anhydrous conditions |

| 3 | Final coupling | Oxalamide precursor + Trifluoroethyl amine | Controlled temperature |

Material Science Applications

Apart from its biological significance, this compound has potential applications in material science. Its unique chemical properties may allow it to be utilized in the development of novel materials with specific functionalities, such as sensors or catalysts.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxalamide derivatives, including this compound against bacterial strains like Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity compared to standard antibiotics .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies revealed strong interactions with enzymes involved in metabolic pathways, supporting its potential as a lead compound for drug development .

Mécanisme D'action

The mechanism of action of N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other oxalamide derivatives and molecules containing pyrazine and piperidine rings. Examples include:

- N1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)carbamate

Uniqueness

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound of increasing interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a trifluoroethyl group, a pyrazinyl-piperidine moiety, and an oxalamide linkage. The general formula can be represented as follows:

The molecular weight is approximately 277.32 g/mol. The presence of the trifluoroethyl group may enhance lipophilicity and influence biological interactions.

Biological Activity

1. Anticonvulsant and Anxiolytic Properties

Research has indicated that this compound exhibits notable anticonvulsant and anxiolytic activities. These properties suggest potential applications in treating neurological disorders such as epilepsy and anxiety disorders. The exact mechanisms of action are still under investigation but may involve modulation of neurotransmitter systems or ion channels.

2. Interaction with Biological Targets

The structural components of this compound suggest that it may interact with specific biological targets, including receptors involved in neurotransmission. For instance, the pyrazine ring and piperidine moiety are known to participate in binding interactions with various proteins, potentially enhancing the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Pyrazinyl-Piperidine Intermediate : Reaction of 2-chloropyrazine with piperidine under basic conditions to form the pyrazinyl-piperidine derivative.

- Oxalamide Formation : The intermediate is then reacted with oxalyl chloride to yield the oxalamide derivative.

- Trifluoroethyl Substitution : Finally, introduction of the trifluoroethyl group can be achieved through nucleophilic substitution reactions.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticonvulsant | Exhibits potential in reducing seizure activity | |

| Anxiolytic | May alleviate anxiety symptoms | |

| Interaction with Targets | Potential binding to neurotransmitter receptors |

Case Studies

A recent study explored the anticonvulsant effects of similar compounds within the same structural class. It was found that modifications in the substituents significantly influenced their efficacy against seizures in animal models. The research highlights the importance of structural optimization for enhancing biological activity .

Another investigation focused on the anxiolytic properties of related oxalamides, demonstrating that compounds featuring a piperidine ring often exhibited enhanced binding affinity for GABA receptors, which are critical for anxiety regulation .

Propriétés

IUPAC Name |

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N5O2/c15-14(16,17)9-21-13(24)12(23)20-7-10-1-5-22(6-2-10)11-8-18-3-4-19-11/h3-4,8,10H,1-2,5-7,9H2,(H,20,23)(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPBAJNYDAECQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.